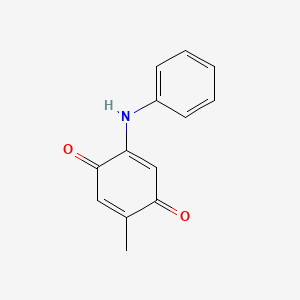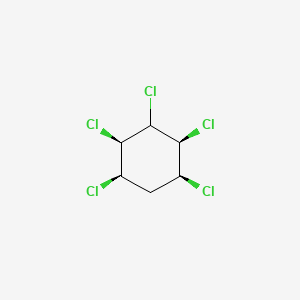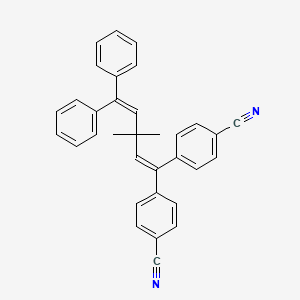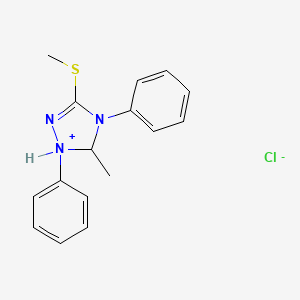
8-((Triphenylstannyl)oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((Triphenylstannyl)oxy)quinoline is an organotin compound derived from quinoline. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The addition of the triphenylstannyl group to the quinoline structure enhances its chemical properties, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-((Triphenylstannyl)oxy)quinoline typically involves the reaction of 8-hydroxyquinoline with triphenyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl ether linkage. The general reaction scheme is as follows:
8-Hydroxyquinoline+Triphenyltin chloride→this compound+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the stannyl group is oxidized to form triphenyltin oxide.
Reduction: The compound can be reduced to form the corresponding quinoline derivative and triphenyltin hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide and oxidized quinoline derivatives.
Reduction: Triphenyltin hydride and reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-((Triphenylstannyl)oxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 8-((Triphenylstannyl)oxy)quinoline involves its interaction with molecular targets through the stannyl group. The compound can form complexes with metal ions, which can influence various biochemical pathways. The stannyl group can also undergo redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A precursor to 8-((Triphenylstannyl)oxy)quinoline, known for its chelating properties.
8-Aminoquinoline: Another derivative of quinoline, used in antimalarial drugs.
8-Nitroquinoline: Known for its use in synthetic organic chemistry.
Uniqueness: this compound is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties. This group enhances the compound’s ability to participate in various chemical reactions and form complexes with metal ions, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
57883-71-3 |
|---|---|
Formule moléculaire |
C27H21NOSn |
Poids moléculaire |
494.2 g/mol |
Nom IUPAC |
triphenyl(quinolin-8-yloxy)stannane |
InChI |
InChI=1S/C9H7NO.3C6H5.Sn/c11-8-5-1-3-7-4-2-6-10-9(7)8;3*1-2-4-6-5-3-1;/h1-6,11H;3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
IZZZBUXADCIOKL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
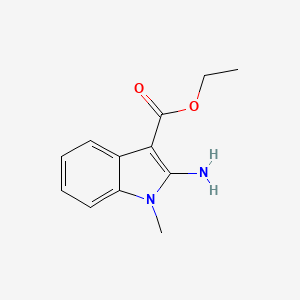
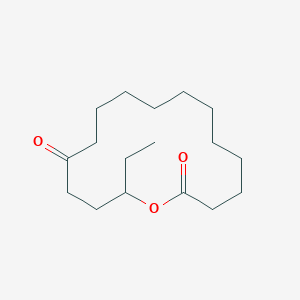
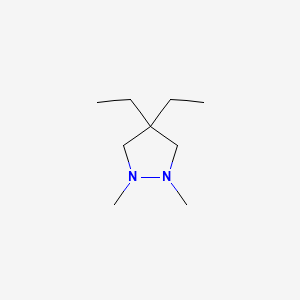
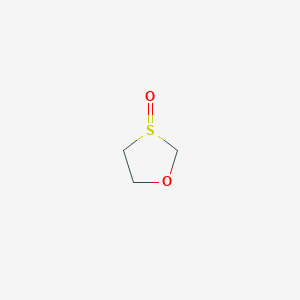
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
